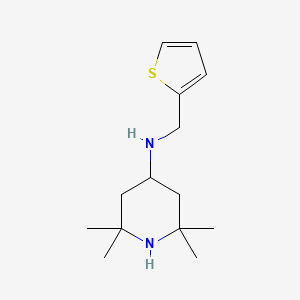

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine

Description

2,2,6,6-Tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine is a hindered amine derivative featuring a piperidine core substituted with four methyl groups at the 2,6-positions and an N-(thiophen-2-ylmethyl) side chain.

Properties

IUPAC Name |

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQBMKVKBMVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a thiophene derivative. One common method is the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the thiophene ring, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a secondary amine.

Substitution: Both the piperidine and thiophene rings can participate in substitution reactions. For example, halogenation of the thiophene ring can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant properties. The structural modifications in 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

- Anticancer Potential : Compounds with piperidine structures have been investigated for their anticancer activity. The thiophenyl group may contribute to the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth .

- Neuroprotective Effects : Some studies suggest that similar piperidine compounds can provide neuroprotective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Organic Synthesis Applications

- Catalyst in Organic Reactions : The compound's unique structure allows it to act as a catalyst in various organic transformations, including hydroboration and Michael addition reactions. Its ability to stabilize reactive intermediates can facilitate these processes efficiently .

- Building Block for Drug Development : As a versatile intermediate, it can be utilized in the synthesis of more complex molecules, aiding in the development of new pharmacological agents targeting various diseases.

Case Studies and Research Findings

- Antidepressant Activity Study : A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. The findings indicated that modifications similar to those found in this compound resulted in increased binding affinity to serotonin receptors .

- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Mechanism Exploration : A research article highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal cell death. The study suggested that compounds like this compound could inhibit reactive oxygen species production and enhance cellular antioxidant defenses .

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. The thiophene ring can participate in π-π interactions, further stabilizing the binding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Core

Alkyl and Aryl Substituents

Compound 4zg : 2,2,6,6-Tetramethyl-N-(1-(phenylethynyl)cyclohexyl)piperidin-4-amine ()

- Key Difference: The phenylethynylcyclohexyl group introduces aromaticity and rigidity compared to the thiophene-methyl group.

- Impact: Enhanced π-π interactions may improve thermal stability but reduce solubility in polar solvents.

- 2,2,6,6-Tetramethyl-4-piperidinol () Key Difference: Hydroxyl group replaces the amine-thiophene substituent. Impact: Increased hydrogen-bonding capacity, making it more hydrophilic but less effective as a radical scavenger in polymer stabilization .

Ester Derivatives

Heterocyclic Analogues with Thiophene Substituents

Polymeric and Oligomeric Hindered Amine Light Stabilizers (HALS)

- Key Insight: Monomeric amines like the target compound may offer better compatibility in low-viscosity formulations but lack the longevity of polymeric HALS in outdoor applications .

Diamine and Formamide Derivatives

- Impact: Superior metal-binding capacity for catalytic applications compared to the monoamine target compound .

- N,N'-Bis(formyl)-N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine () Key Difference: Formamide groups increase hydrophobicity. Impact: Suitable for non-polar polymer matrices but less reactive in aqueous systems .

Functional and Application-Specific Comparisons

UV Stabilization Efficiency

- Limitation : Low molecular weight of the target compound could lead to migration in polymers, necessitating co-stabilizers for long-term efficacy .

Biological Activity

2,2,6,6-Tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

The compound has the following chemical formula:

- Molecular Formula : C14H24N2S

- CAS Number : 1082627

- Molecular Weight : 252.42 g/mol

Antiviral Activity

Recent studies have highlighted the compound's promising antiviral properties, particularly against HIV. A notable study evaluated a series of piperidine-substituted thiophene derivatives, including this compound, for their efficacy against HIV-1 reverse transcriptase (RT). The results indicated that compounds similar to this compound exhibited significant inhibitory activity against both wild-type and resistant strains of HIV-1. The most potent derivatives showed effective EC50 values ranging from 6.02 to 23.9 nmol/L, comparable to established drugs like etravirine .

Antibacterial Activity

In addition to its antiviral properties, the compound has also been investigated for antibacterial activity. Studies on thiophene-linked compounds have demonstrated effectiveness against various bacterial strains. For instance, derivatives similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The incorporation of the thiophene moiety appears to enhance interaction with biological targets due to increased hydrophobicity and potential π–π stacking interactions with aromatic residues in proteins. This structural insight is crucial for optimizing its pharmacological profile and developing more effective derivatives .

Case Study: HIV Inhibition

A specific case study involved synthesizing various derivatives based on the core structure of this compound. These compounds were tested for their ability to inhibit HIV replication in MT-4 cells. The results indicated that modifications in the thiophene and piperidine moieties significantly influenced antiviral potency and selectivity against drug-resistant strains .

Table of Biological Activities

Q & A

Q. Key factors :

- Solvent selection : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity of the amine. Evidence from analogous piperidine alkylations shows DMF improves yields by 15–20% compared to toluene .

- Temperature control : Excessive heat (>80°C) may degrade the thiophene moiety; monitor via TLC or HPLC.

- Purification challenges : The bulky tetramethylpiperidine group reduces solubility in non-polar solvents. Recrystallization from ethanol/water mixtures (7:3 v/v) is effective, as demonstrated for structurally similar amines .

Safety note : Handle alkylating agents (e.g., bromomethylthiophene) in a fume hood with PPE, following protocols for genotoxic compounds .

Advanced: What computational strategies predict the biological activity of this compound?

Q. Methodology :

Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic binding pockets, such as cholinesterases). The thiophene ring and tetramethylpiperidine core may engage in π-π stacking and van der Waals interactions, respectively .

MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters include RMSD (<2.0 Å) and binding free energy (MM/PBSA).

ADMET profiling : Predict pharmacokinetics (e.g., logP ~3.5 for moderate blood-brain barrier penetration) using SwissADME. Caution : The methyl groups may increase metabolic stability but reduce aqueous solubility (<0.1 mg/mL), necessitating formulation studies .

Advanced: How do structural modifications impact biological activity, and how can conflicting data be resolved?

Q. Case study :

- Thiophene vs. phenyl substitution : Replacing thiophene with phenyl (as in ’s thiazole derivative) reduces antifungal activity by 50%, likely due to loss of sulfur-mediated hydrogen bonding .

- Methyl group positioning : 2,2,6,6-Tetramethylpiperidine derivatives show higher rigidity and selectivity for amine transporters compared to non-methylated analogs, as seen in pharmacokinetic studies .

Resolving contradictions : - Assay variability : Inconsistent MIC values in antimicrobial studies may arise from differences in broth microdilution protocols (e.g., pH, inoculum size). Standardize using CLSI guidelines.

- Crystallographic vs. solution data : X-ray structures (e.g., ) may show intramolecular H-bonding absent in NMR due to solvent effects. Validate via variable-temperature NMR .

Advanced: What strategies address regioselectivity in further functionalization of this compound?

Q. Electrophilic aromatic substitution (EAS) :

- Thiophene ring : Bromination occurs preferentially at the 5-position due to electron-donating effects of the methylene group. Use NBS in CCl₄ at 0°C for controlled mono-substitution .

Piperidine core modifications : - N-alkylation : The tertiary amine can be quaternized with methyl iodide, but steric hindrance from the tetramethyl groups requires prolonged reaction times (48–72 hours) .

Analytical validation : Monitor regioselectivity via LC-MS/MS and compare with DFT-calculated reaction pathways (Gaussian 09, B3LYP/6-31G* basis set) .

Basic: What are the stability and storage conditions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.